Methyl 4-(cyclopropylthio)benzoate
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Overview
Description
Methyl 4-(cyclopropylthio)benzoate: is an organic compound characterized by a benzene ring substituted with a methoxy group and a cyclopropylthio group at the 4-position
Synthetic Routes and Reaction Conditions:
Thiophenol Derivatives: The compound can be synthesized by reacting 4-cyclopropylbenzoic acid with thiophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under reflux conditions.
Methyl Esterification: The resulting 4-(cyclopropylthiobenzoic acid) can be converted to its methyl ester using methanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where raw materials are added in specific quantities and reaction conditions are tightly controlled to ensure consistent product quality.
Continuous Flow Process: Some industrial setups may use a continuous flow process to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminium hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles such as amines or halides under suitable conditions.
Major Products Formed:
Oxidation: 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylthiobenzoic acid.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 4-(cyclopropylthio)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membranes. The exact mechanism can vary depending on the biological system and the specific application.
Comparison with Similar Compounds
Methyl 4-(methylthio)benzoate: Similar structure but with a methyl group instead of cyclopropyl.
Methyl 4-(phenylthio)benzoate: Similar structure but with a phenyl group instead of cyclopropyl.
Uniqueness: Methyl 4-(cyclopropylthio)benzoate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Biological Activity
Methyl 4-(cyclopropylthio)benzoate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has the molecular formula C12H12OS. Its structure consists of a benzoate moiety with a cyclopropylthio group attached, which may influence its biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. For instance, one study reported that this compound demonstrated effective bactericidal activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent in food preservation and pharmaceuticals .
Cytotoxic Effects
This compound has also been investigated for its cytotoxic properties. Research indicates that the compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .
Insecticidal Activity
The compound has shown promise as an insecticide. Studies have demonstrated that this compound affects the nervous system of insects, leading to paralysis and eventual death. The mode of action is believed to involve the inhibition of neurotransmitter uptake, which disrupts normal physiological functions in target pests .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 62.5 μg/mL for S. aureus and 125 μg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 62.5 |
Escherichia coli | 125 |
Case Study 2: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 50 μM, with IC50 values calculated at approximately 40 μM.
Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
25 | 85 |
50 | 60 |
100 | 30 |
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound may integrate into bacterial membranes, causing structural damage and leakage of cellular contents.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
- Neurotoxic Effects : Its insecticidal properties are linked to interference with neurotransmitter systems in insects.
Properties
IUPAC Name |
methyl 4-cyclopropylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-13-11(12)8-2-4-9(5-3-8)14-10-6-7-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNVGJKWVBXDOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)SC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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